(R)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
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Overview
Description
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, sulfonylated compounds.
Scientific Research Applications
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. The compound’s activity is often mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol moiety.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethane: A derivative with a saturated carbon chain.
Uniqueness
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This compound’s specific structural features, such as the presence of both a pyrazole ring and an ethan-1-ol moiety, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1R)-1-(2-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m1/s1 |
InChI Key |
KWIINUAHDATTML-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N2C=CC=N2)O |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)O |
Origin of Product |
United States |
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